

# Spectroscopic Profile of (R)-(-)-3-Hydroxytetrahydrofuran: A Technical Guide

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## Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, **(R)-(-)-3-Hydroxytetrahydrofuran**. The information presented herein is essential for the characterization, identification, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceutical agents. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

## Molecular Structure

**(R)-(-)-3-Hydroxytetrahydrofuran** is a chiral molecule with the following structure:

Chemical Formula:  $C_4H_8O_2$  Molecular Weight: 88.11 g/mol CAS Number: 86087-24-3

## Spectroscopic Data

The following sections present the key spectroscopic data for **(R)-(-)-3-Hydroxytetrahydrofuran** in a tabulated format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data provide detailed information about the chemical environment of the

hydrogen and carbon atoms, respectively.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for (R)-(-)-3-Hydroxytetrahydrofuran

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.46	m	1H	H-3
~3.95	m	1H	H-5a
~3.82	m	1H	H-5b
~3.77	m	1H	H-2a
~3.71	m	1H	H-2b
~2.05	m	1H	H-4a
~1.90	m	1H	H-4b
Variable	br s	1H	-OH

Solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS (0 ppm).

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (R)-(-)-3-Hydroxytetrahydrofuran[1][2][3][4]

Chemical Shift ( $\delta$ ) ppm	Assignment
~70.0	C-3
~68.0	C-5
~67.0	C-2
~35.0	C-4

Solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS (0 ppm).

## Infrared (IR) Spectroscopy[5]

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(R)-(-)-3-Hydroxytetrahydrofuran** is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for **(R)-(-)-3-Hydroxytetrahydrofuran**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2950-2850	Medium-Strong	C-H stretch (alkane)
~1080	Strong	C-O stretch (ether)
~1050	Strong	C-O stretch (alcohol)

## Mass Spectrometry (MS)[6][7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-Hydroxytetrahydrofuran (the data for the specific enantiomer is consistent with the racemate) shows the following significant fragments.

Table 4: Mass Spectrometry Data for 3-Hydroxytetrahydrofuran

m/z	Relative Intensity (%)	Assignment
88	~10	[M] <sup>+</sup> (Molecular Ion)
58	~100	[C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>
57	~80	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
45	~30	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
43	~50	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
42	~40	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
41	~60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
31	~70	[CH <sub>3</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(R)-(-)-3-Hydroxytetrahydrofuran** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer. For <sup>1</sup>H NMR, a typical frequency is 300-600 MHz. For <sup>13</sup>C NMR, a typical frequency is 75-150 MHz.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

### Infrared (IR) Spectroscopy

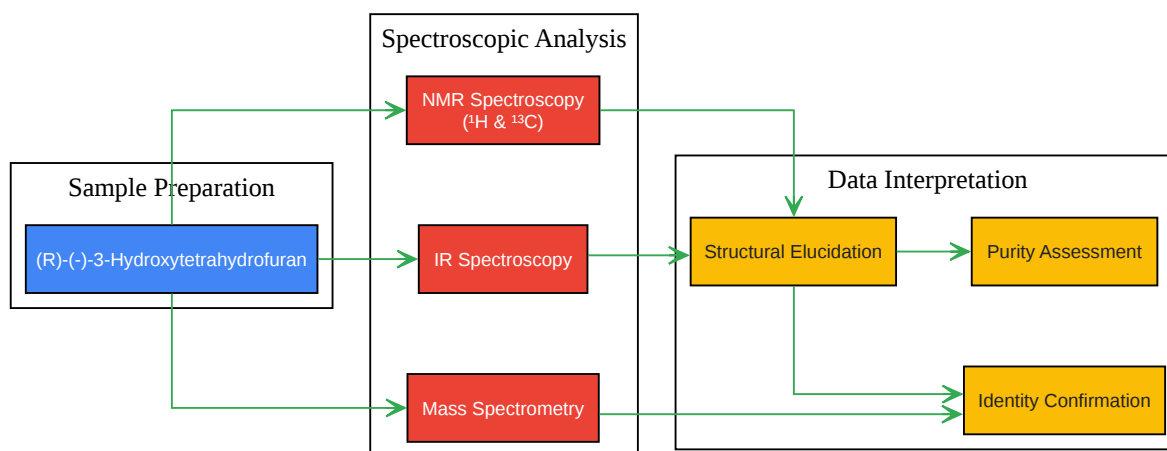
- **Sample Preparation (Neat Liquid):** Place a drop of neat (undiluted) **(R)-(-)-3-Hydroxytetrahydrofuran** between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
- **Sample Preparation (ATR):** Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a drop of the neat liquid directly onto the ATR crystal.
- **Data Acquisition:** Place the sample holder in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
- **Background Correction:** A background spectrum of the empty salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **(R)-(-)-3-Hydroxytetrahydrofuran** in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(R)-(-)-3-Hydroxytetrahydrofuran**.



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Caption: General workflow for the spectroscopic analysis of **(R)-(-)-3-Hydroxytetrahydrofuran**.

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